molecular formula C18H16BrClN2O2 B5130430 1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5130430
M. Wt: 407.7 g/mol
InChI Key: BQCINLUMGMJMBK-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BRD0705, is a chemical compound that has been extensively studied in recent years due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamides and has shown promising results in various scientific studies.

Scientific Research Applications

1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential use in the treatment of cardiovascular diseases.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer. It has also been shown to modulate the activity of certain receptors in the brain, which may be responsible for its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and cancer cell growth in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to improve cardiovascular function in animal models of cardiovascular disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments include its potential therapeutic applications, its well-defined chemical structure, and its availability. However, the limitations of using 1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments include its limited solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. These include further studies to fully understand its mechanism of action, studies to optimize its pharmacokinetic properties, and studies to evaluate its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to evaluate the potential toxicity of 1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide and its long-term effects on human health. Overall, 1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide shows great promise as a potential therapeutic agent for various diseases and warrants further investigation.

Synthesis Methods

1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is synthesized by a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 3-chloro-2-methylphenylamine with 4-bromobenzoyl chloride to obtain 1-(4-bromophenyl)-3-chloro-2-methylbenzene. This compound is then reacted with pyrrolidine-3-carboxylic acid to obtain 1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-3-pyrrolidinecarboxamide. Finally, this compound is oxidized to obtain 1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide.

properties

IUPAC Name

1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrClN2O2/c1-11-15(20)3-2-4-16(11)21-18(24)12-9-17(23)22(10-12)14-7-5-13(19)6-8-14/h2-8,12H,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCINLUMGMJMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

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